N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-hydroxy-2-methyl-4-phenylbutyl)ethanediamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-hydroxy-2-methyl-4-phenylbutyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-21(26,10-9-15-5-3-2-4-6-15)13-23-20(25)19(24)22-12-16-7-8-17-18(11-16)28-14-27-17/h2-8,11,26H,9-10,12-14H2,1H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVVBYUBMOKNGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(2-hydroxy-2-methyl-4-phenylbutyl)ethanediamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Alkylation: The benzodioxole intermediate is then alkylated with a suitable alkyl halide to introduce the benzodioxol-5-ylmethyl group.
Amidation: The alkylated benzodioxole is reacted with ethanediamine to form the desired diamide structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(2-hydroxy-2-methyl-4-phenylbutyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in alcohol solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Substituted benzodioxoles.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(2-hydroxy-2-methyl-4-phenylbutyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(2-hydroxy-2-methyl-4-phenylbutyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of QOD and ICD
Piperine-Carboximidamide Hybrids
Piperine-carboximidamide derivatives () share the 1,3-benzodioxole motif but differ in substituents and linker chemistry. For example:
- VIa–VIg Derivatives : These compounds replace QOD’s ethanediamide with carboximidamide linkages and incorporate halogenated or methoxybenzene groups.
- Biological Activity : Antiproliferative assays show that chlorobenzene derivatives (VIb, VIc) exhibit higher activity (IC₅₀: 12–15 μM) compared to methoxy-substituted analogues (VId: IC₅₀: 28 μM), highlighting the impact of electron-withdrawing groups on efficacy .
Table 2: Substituent Effects on Piperine-Carboximidamide Analogues
| Compound | R-Substituent | Yield (%) | Melting Point (°C) | Antiproliferative IC₅₀ (μM) |
|---|---|---|---|---|
| VIa | H | 72 | 168–170 | 22 |
| VIb | 4-Cl | 68 | 182–184 | 12 |
| VIc | 4-Br | 65 | 190–192 | 15 |
| VId | 4-OCH₃ | 70 | 155–157 | 28 |
Hydrogen Bonding and Conformational Flexibility
- QOD : The 2-hydroxy group in the butyl chain and the ethanediamide oxygen participate in hydrogen bonding with falcipain-2’s Asn173 and Cys42, stabilizing the enzyme-inhibitor complex .
- ICD : The indole NH and carboxamide carbonyl form hydrogen bonds with Gly83 and Ser184, but with lower directional specificity due to rigidity .
- Ring Puckering : The 1,3-benzodioxole ring in QOD adopts a planar conformation (puckering amplitude q = 0.05 Å), enhancing π-orbital overlap with the enzyme’s hydrophobic pockets. In contrast, ICD’s indole ring exhibits slight puckering (q = 0.12 Å), reducing complementarity .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-hydroxy-2-methyl-4-phenylbutyl)ethanediamide is a complex organic compound with significant potential in medicinal chemistry and biological applications. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzodioxole ring and a hydroxyphenylbutyl moiety, contributing to its unique biological properties. The molecular formula is , with a molecular weight of approximately 396.48 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C22H28N2O5 |
| Molecular Weight | 396.48 g/mol |
| CAS Number | 2034347-28-7 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets , including enzymes and receptors. The benzodioxole moiety may facilitate interactions with serotonin receptors , while the hydroxyphenylbutyl group may enhance binding affinity to dopaminergic pathways . This dual interaction could potentially modulate neurotransmitter levels, making it a candidate for treating mood disorders or neurodegenerative diseases.
Antioxidant Properties
Recent studies have indicated that this compound exhibits significant antioxidant activity . This property is crucial in mitigating oxidative stress-related damage in cells.
Anti-inflammatory Effects
In vitro studies demonstrate that the compound can reduce the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Case Studies
-
Neuroprotective Effects :
A study conducted on neuronal cell lines showed that treatment with this compound led to decreased levels of oxidative stress markers and improved cell viability under neurotoxic conditions. The results suggest its potential use in neurodegenerative diseases like Alzheimer's. -
Cancer Research :
Preliminary research indicates that this compound may inhibit the proliferation of certain cancer cell lines, possibly through the modulation of apoptosis pathways. Further investigations are needed to elucidate its exact mechanisms and efficacy in vivo.
Q & A
Q. What are the critical steps and reagents for synthesizing N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-hydroxy-2-methyl-4-phenylbutyl)ethanediamide?
Methodological Answer:
- Key Steps : Multi-step synthesis involving amide bond formation, protection/deprotection of functional groups (e.g., benzodioxole), and purification via column chromatography.
- Reagents : Coupling agents (EDC, HATU) for amidation, solvents (DMF, DCM), and catalysts (e.g., DMAP). Temperature control (0–25°C) is critical to minimize side reactions.
- Monitoring : Thin-layer chromatography (TLC) and HPLC for reaction progress. Yield optimization requires adjusting stoichiometry and solvent polarity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
- Spectroscopic Techniques :
- 1H/13C NMR : Identify protons from benzodioxole (δ 5.9–6.1 ppm) and hydroxy groups (broad peak at δ 1.5–2.5 ppm).
- HPLC-MS : Validate molecular weight (e.g., [M+H]+ ion) and purity (>95%).
- IR Spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and hydroxyl O-H bonds (~3300 cm⁻¹).
- Reference Standards : Compare with computational predictions (e.g., density functional theory for NMR shifts) .
Advanced Research Questions
Q. What experimental designs are recommended to elucidate the compound’s mechanism of action in biological systems?
Methodological Answer:
- Target Identification :
- Enzyme Inhibition Assays : Screen against kinases or proteases using fluorescence-based assays.
- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs).
- Computational Modeling : Molecular docking (AutoDock, Schrödinger) to predict binding modes with targets like cyclooxygenase-2 (COX-2) or β-adrenergic receptors.
- Pathway Analysis : Transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to map affected pathways (e.g., NF-κB or MAPK) .
Q. How can contradictions in reported biological activity data be resolved?
Methodological Answer:
- Source Analysis : Compare structural analogs (e.g., substituents on the benzodioxole or phenyl groups) and assay conditions (pH, cell lines).
- Meta-Analysis : Aggregate data from independent studies using statistical tools (e.g., RevMan) to identify outliers.
- Dose-Response Validation : Re-evaluate IC50/EC50 values under standardized conditions (e.g., fixed pH, temperature) .
Q. What strategies integrate computational chemistry to predict novel derivatives with enhanced activity?
Methodological Answer:
- Reaction Path Search : Quantum chemical calculations (Gaussian, ORCA) to explore feasible synthetic routes and transition states.
- QSAR Modeling : Train models on existing bioactivity data (e.g., pIC50) to predict substituent effects.
- Combinatorial Libraries : Generate derivatives via virtual screening (e.g., substituent permutations on the hydroxy-2-methylbutyl group) and validate with parallel synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
